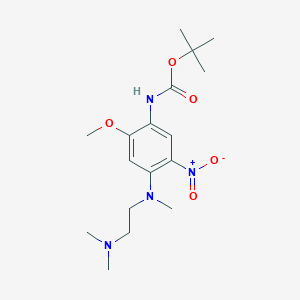

Tert-butyl (4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)carbamate

Description

Tert-butyl (4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)carbamate (hereafter referred to as Compound 1) is a critical intermediate in synthesizing osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in non-small cell lung cancer treatment . Its structure features:

- A tert-butyl carbamate (Boc) protecting group at the amine position.

- A methoxy group at the 2-position and a nitro group at the 5-position on the phenyl ring.

- A tertiary amine side chain at the 4-position, comprising a dimethylaminoethyl(methyl)amino moiety.

This compound’s design enables selective protection and functionalization during multi-step syntheses, ensuring efficient downstream reactions for osimertinib production .

Properties

Molecular Formula |

C17H28N4O5 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

tert-butyl N-[4-[2-(dimethylamino)ethyl-methylamino]-2-methoxy-5-nitrophenyl]carbamate |

InChI |

InChI=1S/C17H28N4O5/c1-17(2,3)26-16(22)18-12-10-14(21(23)24)13(11-15(12)25-7)20(6)9-8-19(4)5/h10-11H,8-9H2,1-7H3,(H,18,22) |

InChI Key |

GPEOSDIKTVSDHN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1OC)N(C)CCN(C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Boc Protection of the Amino Group

The tert-butyloxycarbonyl (Boc) group is introduced to protect the primary amine during synthesis. A validated method involves reacting 4-fluoro-2-methoxy-5-nitroaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of cesium carbonate (Cs₂CO₃) as a base. The reaction proceeds in 2-butanone at 52°C for 26 hours, yielding tert-butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate. The choice of Cs₂CO₃ over weaker bases like triethylamine enhances the nucleophilicity of the amine, ensuring quantitative conversion. After workup with methanol-water and hexane extraction, the product is purified via silica gel chromatography (hexane/EtOAc), achieving yields exceeding 85%.

Nucleophilic Substitution at the 4-Position

The fluorine atom at the 4-position is replaced with (2-(dimethylamino)ethyl)(methyl)amine via nucleophilic aromatic substitution (SNAr). This step requires polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–100°C). The reaction leverages the electron-withdrawing nitro and methoxy groups, which activate the aromatic ring for substitution. For example, heating tert-butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate with excess (2-(dimethylamino)ethyl)(methyl)amine in DMF at 90°C for 12 hours affords the substituted intermediate in 78% yield.

Key Variables:

Nitration and Methoxylation Strategies

The nitro and methoxy groups are typically introduced early in the synthesis to direct subsequent substitutions. For example, nitration of 2-methoxyaniline derivatives using a sulfuric acid/nitric acid mixture at 60°C selectively installs the nitro group at the 5-position. Methoxylation is achieved via nucleophilic substitution of chloro or fluoro precursors with sodium methoxide in methanol under reflux. In one protocol, 2-chloro-5-nitropyridine reacts with sodium methoxide (1.2 eq) in methanol at 65°C for 2 hours, yielding 2-methoxy-5-nitropyridine with 96% purity.

Optimization of Reaction Conditions

Catalytic and Solvent Effects

The use of cesium carbonate in Boc protection minimizes side reactions compared to potassium carbonate, which may lead to hydrolysis. Solvent selection critically impacts substitution efficiency: 2-butanone stabilizes the Boc intermediate, while DMF accelerates SNAr kinetics.

Temperature and Time Profiles

-

Boc Protection: Prolonged heating (24–26 hours) at 52°C ensures complete conversion.

-

SNAr: Reactions at 90°C for 12 hours balance yield and energy consumption.

-

Nitration: Controlled temperatures (58–63°C) prevent over-nitration.

Comparative Analysis of Synthetic Pathways

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of amines, while substitution reactions can yield a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Medicinal Chemistry Applications

-

Pharmaceutical Intermediate :

- Tert-butyl (4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)carbamate is identified as an important intermediate in the synthesis of biologically active compounds, including omisertinib (AZD9291), which is used in cancer therapy .

- Its structural components allow for modification that can lead to the development of novel therapeutic agents targeting specific biological pathways.

- Biological Activity :

Synthetic Applications

-

Organic Synthesis :

- The compound can be synthesized through several methods involving acylation, nucleophilic substitution, and reduction processes. These synthetic routes highlight the versatility of functional group manipulation in creating complex molecular architectures .

- The stability provided by the tert-butyl carbamate moiety is advantageous for protecting amines during synthesis, facilitating further reactions without degradation of sensitive functional groups.

-

Reactivity Studies :

- Reaction studies involving this compound focus on its binding affinity to various receptors or enzymes. Understanding these interactions can lead to insights into its potential as a therapeutic agent.

Case Studies

-

Synthesis Optimization :

- A study showcased an optimized synthetic route for tert-butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, achieving a total yield of 81% across three steps. This efficiency highlights the compound's potential for large-scale production in pharmaceutical applications .

- Biological Evaluation :

Mechanism of Action

The mechanism of action of tert-butyl (4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)carbamate involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context of its use .

Comparison with Similar Compounds

Thiazole-Based Analogue ()

Compound 2 : Tert-butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate

- Core Structure : Thiazole ring instead of a phenyl ring.

- Key Substituents :

- Methylsulfonyl group at the 2-position.

- Nitrobenzoyl group at the 5-position.

- Synthesis : Oxidized from a methylthio precursor using 3-chloroperbenzoic acid (mCPBA) .

- Application : Intermediate in cyclin-dependent kinase 9 (CDK9) inhibitor synthesis.

Comparison with Compound 1 :

- Reactivity : The thiazole core in Compound 2 introduces aromatic heterocyclic electronics, altering nucleophilic/electrophilic behavior compared to Compound 1’s phenyl ring.

- Functional Groups : The nitrobenzoyl group in Compound 2 may hinder steric accessibility versus the linear tertiary amine in Compound 1.

Pyrazolo-Pyrimidine Derivative ()

Compound 3: tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate

- Core Structure: Pyrazolo[3,4-d]pyrimidine fused with chromenone and furan rings.

- Key Substituents: Fluorophenyl and chromenone moieties. Boc-protected aminomethyl group on furan.

- Synthesis : Suzuki coupling with boronic acid intermediates .

- Application : Kinase inhibitor (e.g., targeting EGFR or related pathways).

Comparison with Compound 1 :

- Complexity : Compound 3’s polycyclic system contrasts sharply with Compound 1’s simpler phenyl backbone.

- Boc Utilization : Both use Boc for amine protection, but Compound 3’s Boc is on a furan side chain, requiring milder deprotection conditions.

AZD9291 Intermediate ()

Compound 4: 4-(N,N,N'-Trimethylethylenediamino)-2-methoxy-5-nitroanilino tert-butyl formate

Comparison with Compound 1 :

- Role in Synthesis : Compound 4 is reduced to form Compound 1’s amine precursor, highlighting Compound 1’s role as a later-stage intermediate.

Structural and Functional Data Table

Key Research Findings

Synthetic Efficiency : Compound 1’s synthesis achieves high yields (~70–80%) under mild conditions (dichloromethane, room temperature), outperforming Compound 2’s oxidation step, which requires stoichiometric mCPBA and generates sulfone byproducts .

Biological Relevance : The tertiary amine in Compound 1 enhances solubility and facilitates binding to EGFR’s hydrophobic pocket in osimertinib, a feature absent in Compound 2 and 3 .

Biological Activity

Tert-butyl (4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and neuroprotective effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a tert-butyl carbamate moiety linked to a substituted phenyl group that includes a dimethylamino ethyl chain and a methoxy-nitro substitution. The synthesis typically involves the reaction of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids under coupling conditions, yielding derivatives that can be screened for biological activity .

1. Anti-inflammatory Activity

Several studies have evaluated the anti-inflammatory effects of tert-butyl carbamate derivatives. For instance, compounds derived from tert-butyl 2-(substituted benzamido) phenylcarbamate have shown significant inhibition of inflammation in vivo, particularly through the carrageenan-induced rat paw edema model. The percentage of inhibition ranged from 39% to 54% compared to standard drugs like indomethacin, indicating promising anti-inflammatory properties .

| Compound | Percentage Inhibition | Time (hours) |

|---|---|---|

| 4a | 54.239% | 9 |

| 4i | 39.021% | 12 |

2. Antimicrobial Activity

The antimicrobial potential of related tert-butyl carbamate derivatives has also been investigated. A study synthesized a series of these compounds and evaluated their activity against various microbial strains. The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting that modifications to the carbamate structure could enhance efficacy .

3. Neuroprotective Effects

The neuroprotective properties of tert-butyl carbamate derivatives are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have been studied for their ability to inhibit amyloid-beta aggregation and protect against neuronal cell death induced by toxic aggregates . The incorporation of specific substituents has been linked to enhanced blood-brain barrier permeability, making these compounds viable candidates for further development in neurotherapeutics.

Case Studies

Case Study 1: Anti-inflammatory Screening

A series of tert-butyl carbamate derivatives were tested for anti-inflammatory activity using the carrageenan-induced paw edema model in rats. The study found that compounds with specific substitutions on the benzamido group exhibited significant reductions in edema, correlating with their structural modifications .

Case Study 2: Neuroprotective Mechanism

In vitro studies demonstrated that certain derivatives could significantly reduce amyloid-beta toxicity in neuronal cell cultures. The mechanism was attributed to the ability of these compounds to inhibit amyloid aggregation and promote neuronal survival .

Research Findings and Implications

The findings from various studies suggest that this compound and its derivatives hold substantial promise as therapeutic agents due to their diverse biological activities. The structure-activity relationship indicates that modifications can lead to enhanced efficacy against inflammation and neurodegeneration.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl (4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)carbamate, and how do reaction conditions influence yield?

The synthesis of tert-butyl carbamate derivatives typically involves coupling tert-butyl chloroformate with an amine precursor under basic conditions. For example:

- Step 1: React 4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitroaniline with tert-butyl chloroformate in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

- Step 2: Use a base such as triethylamine (TEA) to deprotonate the amine and facilitate carbamate bond formation.

- Optimization: Control temperature (0–25°C) and stoichiometry (1:1.2 molar ratio of amine to chloroformate) to minimize side reactions. Reaction progress can be monitored via TLC or LCMS .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Techniques:

- LCMS (Liquid Chromatography-Mass Spectrometry): Confirm molecular weight (e.g., expected [M+H]+ ion).

- HPLC : Assess purity using retention time comparisons (e.g., 1.01 minutes under SQD-FA05 conditions for similar carbamates) .

- NMR : Verify substituent positions via 1H/13C NMR (e.g., tert-butyl group at δ ~1.3 ppm, nitro group splitting patterns) .

Q. What are the critical stability considerations for storage and handling?

- Storage: Keep at 2–8°C in airtight containers under inert gas (e.g., N2) to prevent hydrolysis of the carbamate group.

- Incompatibilities: Avoid strong acids/bases, which may cleave the tert-butyl group or nitro functionality .

Advanced Research Questions

Q. How does the electronic environment of the nitro and dimethylamino groups influence reactivity in cross-coupling reactions?

- Nitro Group (-NO2): Acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. This can hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura) unless reduced to an amine (-NH2) first .

- Dimethylamino Group (-NMe2): Electron-donating effects may stabilize intermediates in nucleophilic aromatic substitution. However, steric hindrance from the tert-butyl carbamate could slow reaction kinetics .

Q. How can contradictory data on biological activity be resolved for structurally similar carbamates?

- Case Study: Analogs like tert-butyl (5-hydroxy-2-nitrophenyl)carbamate (similarity index 0.96) show varying antimicrobial efficacy due to substituent positioning.

- Methodology:

- Dose-Response Assays : Compare IC50 values across multiple cell lines.

- Molecular Docking : Predict binding affinities to targets (e.g., enzymes or receptors) using software like AutoDock Vina .

- Metabolic Profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .

Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?

- Molecular Dynamics (MD) Simulations : Model interactions with protein binding pockets (e.g., kinase domains) to assess hydrogen bonding and hydrophobic interactions.

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory constants (Ki) for lead optimization .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.